molecular formula C16H21N5O B5542342 2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine

2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine

Cat. No.: B5542342
M. Wt: 299.37 g/mol
InChI Key: ILLOPLRWWYQTTC-UHFFFAOYSA-N
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Description

2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.17461031 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spin-Crossover Iron(II) Complexes

Research involving compounds similar to the one , such as 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)), has focused on synthesizing spin-crossover (SCO) Iron(II) complexes. These complexes exhibit a steep one-step transition between high-spin and low-spin states, influenced by anion size. This property is significant for applications in molecular electronics and materials science, where the magnetic properties of materials can be fine-tuned for specific uses (Koshiro Nishi et al., 2010).

Facile Syntheses of Pyrazolyl Substituted and Pyrazolofused Pyridines

Compounds bearing the imidazole and pyrazine scaffolds have been utilized in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines. These compounds are important for developing new materials and chemicals with potential applications in drug discovery and organic synthesis (F. Latif et al., 2003).

Synthesis and Hypoglycemic Activity

Research on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines has investigated their potential as hypoglycemic agents. This demonstrates the relevance of similar compounds in medicinal chemistry, particularly in the design and discovery of new therapeutic agents for the treatment of diabetes (L. C. Meurer et al., 1992).

Schiff and Mannich Bases of Isatin Derivatives

The synthesis of Schiff and Mannich bases involving imidazole derivatives has been explored. These compounds have a range of applications, including the development of new drugs and bioactive molecules with potential antibacterial, antifungal, and anticancer activities (O. Bekircan & H. Bektaş, 2008).

Selective D4 Ligands

The research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines shows their selectivity for D4 dopamine receptors. This highlights the potential of similar compounds in neurological research and the development of treatments for disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease (C. Enguehard-Gueiffier et al., 2006).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a specific imidazole derivative would depend on its exact structure and properties. Some imidazole derivatives are used in commercially available drugs, suggesting they have acceptable safety profiles when used appropriately .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-3-20-9-6-17-15(20)13-4-7-21(8-5-13)16(22)14-11-18-12(2)10-19-14/h6,9-11,13H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLOPLRWWYQTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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